azane;carbonic acid;platinum azane;carbonic acid;platinum
Brand Name: Vulcanchem
CAS No.: 123439-82-7
VCID: VC0037853
InChI: InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;
SMILES: C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt]
Molecular Formula: C2H16N4O6Pt
Molecular Weight: 387.256

azane;carbonic acid;platinum

CAS No.: 123439-82-7

Cat. No.: VC0037853

Molecular Formula: C2H16N4O6Pt

Molecular Weight: 387.256

* For research use only. Not for human or veterinary use.

azane;carbonic acid;platinum - 123439-82-7

Specification

CAS No. 123439-82-7
Molecular Formula C2H16N4O6Pt
Molecular Weight 387.256
IUPAC Name azane;carbonic acid;platinum
Standard InChI InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;
Standard InChI Key AGUMVCVDCJQCIQ-UHFFFAOYSA-N
SMILES C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt]

Introduction

Chemical Properties and Structure

Molecular Characteristics

Azane;carbonic acid;platinum possesses specific molecular characteristics that define its chemical behavior and applications. The compound's fundamental properties are summarized in the following table:

PropertyValue
Molecular FormulaC₂H₁₆N₄O₆Pt
Molecular Weight387.26 g/mol
Standard InChIInChI=1S/2CH2O3.4H3N.Pt/c22-1(3)4;;;;;/h2(H2,2,3,4);4*1H3;
Standard InChIKeyAGUMVCVDCJQCIQ-UHFFFAOYSA-N
Canonical SMILESC(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt]
PubChem Compound72668728

This compound's structure incorporates platinum as the central metal coordinated with ligands derived from ammonia (azane) and carbonic acid. Unlike other common platinum compounds such as platinum tetrafluoride (PtF₄), which features platinum(IV) in octahedral coordination geometry , azane;carbonic acid;platinum demonstrates different coordination patterns specific to its composition.

Synthesis and Preparation

Platinum coordination compounds are typically synthesized through controlled reactions between platinum salts and appropriate ligands under specific conditions. For comparison, platinum tetrafluoride was first synthesized by Henri Moissan through the fluorination of platinum metal in the presence of hydrogen fluoride, while modern methods involve thermal decomposition of platinum hexafluoride .

For platinum(II) anticancer coordination complexes, synthesis often involves using trichlorine ammonia potassiumplatinate as a starting material, followed by substitution reactions, hydrolyzation, pressure reduction concentration, and recrystallization steps . Such methodologies could potentially be adapted for the synthesis of azane;carbonic acid;platinum, although specific reaction conditions would need to be optimized for this particular compound.

Research Findings on Biological Activity

DNA Interaction Mechanisms

Recent research has highlighted the potential of azane;carbonic acid;platinum in biological systems, particularly its role in inhibiting DNA replication. This property is crucial for its anticancer potential, as disruption of DNA replication is a primary mechanism through which many platinum-based drugs exert their therapeutic effects.

The interaction between platinum complexes and DNA typically involves the formation of covalent bonds between the platinum center and nucleophilic sites on DNA, predominantly the N7 positions of guanine bases. This binding can lead to various structural distortions in the DNA double helix, including bending and unwinding, which ultimately inhibit DNA replication and transcription processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator